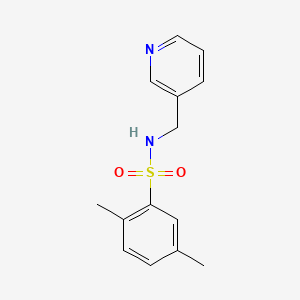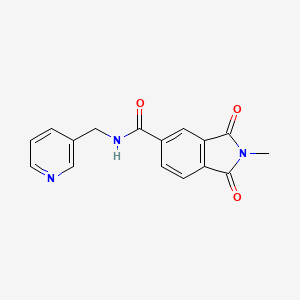![molecular formula C13H13N5 B5781432 1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-tetrazole](/img/structure/B5781432.png)
1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles. It has been synthesized and extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-tetrazole is not fully understood. However, it is believed to interact with proteins and nucleic acids through hydrogen bonding and hydrophobic interactions. It has been shown to bind specifically to certain proteins and nucleic acids, making it a valuable tool for studying their structure and function.
Biochemical and Physiological Effects:
1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-tetrazole has been shown to have biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and to induce changes in gene expression. It has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-tetrazole in lab experiments include its high purity, specificity, and versatility. It can be used in a variety of experiments to study the structure and function of proteins and nucleic acids. However, its limitations include its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for research on 1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-tetrazole. One direction is to study its potential applications in drug development. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of various diseases. Another direction is to study its interactions with other molecules, such as lipids and carbohydrates, to gain a better understanding of its mechanism of action. Additionally, further studies are needed to determine its potential toxicity and to develop safer handling and storage methods.
Conclusion:
1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-tetrazole is a valuable chemical compound for scientific research. Its synthesis method has been optimized to obtain high-quality product for use in a variety of experiments. It has been shown to have biochemical and physiological effects and has potential applications in drug development. However, further studies are needed to fully understand its mechanism of action and to determine its potential toxicity.
Synthesemethoden
The synthesis of 1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-tetrazole involves the reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,2-diamine with sodium azide in the presence of a copper catalyst. The reaction yields the desired product in good yield and purity. The synthesis method has been optimized to obtain high-quality product for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-tetrazole has been extensively studied for its potential applications in scientific research. It has been used as a probe to study the binding properties of proteins and nucleic acids. It has also been used in the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c1-10-3-4-11(2)18(10)13-7-5-12(6-8-13)17-9-14-15-16-17/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZCKAACYZWRGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)N3C=NN=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-tetrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{[3-(2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5781352.png)
![1-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5781359.png)
![ethyl 2-[(4,7-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B5781363.png)





![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B5781403.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide](/img/structure/B5781424.png)


